5-(Aminomethyl)thiophene-2-carbonitrile
CAS No.: 227279-10-9
Cat. No.: VC2029692
Molecular Formula: C6H6N2S
Molecular Weight: 138.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 227279-10-9 |
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Molecular Formula | C6H6N2S |
Molecular Weight | 138.19 g/mol |
IUPAC Name | 5-(aminomethyl)thiophene-2-carbonitrile |
Standard InChI | InChI=1S/C6H6N2S/c7-3-5-1-2-6(4-8)9-5/h1-2H,3,7H2 |
Standard InChI Key | FHYNZXSHHPBOBK-UHFFFAOYSA-N |
SMILES | C1=C(SC(=C1)C#N)CN |
Canonical SMILES | C1=C(SC(=C1)C#N)CN |
Introduction
5-(Aminomethyl)thiophene-2-carbonitrile is a heterocyclic organic compound with significant applications in pharmaceuticals, material science, and chemical research. Its unique structure, featuring a thiophene ring substituted with an aminomethyl group and a carbonitrile group, imparts distinct chemical and biological properties.
Chemical Information:
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Molecular Formula:
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Molecular Weight: 138.19 g/mol
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CAS Number: 172349-10-9
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Synonyms: 2-Thiophenecarbonitrile, 5-(aminomethyl)-
Synthesis
The synthesis of 5-(Aminomethyl)thiophene-2-carbonitrile typically involves the reaction of thiophene-2-carbonitrile with formaldehyde and ammonia under controlled conditions. The general reaction scheme is:
This reaction is followed by purification steps to ensure high purity for research or industrial applications.
Pharmaceutical Development
The compound serves as a precursor in the synthesis of bioactive molecules targeting neurological disorders. Its functional groups allow modifications to enhance drug efficacy and pharmacokinetics.
Material Science
5-(Aminomethyl)thiophene-2-carbonitrile is used in:
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Conductive polymers for electronic devices.
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Organic semiconductors in advanced materials.
Biochemical Research
It aids in studying enzyme interactions and metabolic pathways due to its ability to form hydrogen bonds and participate in nucleophilic reactions.
Agricultural Chemistry
Explored for agrochemical development, it contributes to environmentally friendly pesticides and herbicides.
Analytical Chemistry
Used as a reagent in detecting and quantifying other compounds, it supports quality control across industries.
Mechanism of Action
The aminomethyl group forms hydrogen bonds with biological macromolecules, while the carbonitrile group participates in nucleophilic addition reactions. These interactions can modulate enzyme activity or receptor binding, influencing cellular pathways.
General Precautions:
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Avoid inhalation or ingestion.
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Use personal protective equipment (PPE) when handling.
First Aid Measures:
Exposure Type | First Aid Action |
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Inhalation | Move to fresh air; administer oxygen if needed |
Skin Contact | Wash with soap and water; seek medical advice |
Eye Contact | Rinse with water for at least 15 minutes |
Ingestion | Rinse mouth; do not induce vomiting |
Comparison with Similar Compounds
Compound | Unique Features |
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Thiophene-2-carbonitrile | Lacks aminomethyl group; reduced hydrogen bonding |
5-(Methylthio)thiophene-2-carbonitrile | Contains a methylthio group instead of aminomethyl |
The presence of both aminomethyl and carbonitrile groups in 5-(Aminomethyl)thiophene-2-carbonitrile makes it more versatile for chemical modifications compared to its analogs.
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